(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide
Overview
Description
The compound you’re asking about, “(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide”, is a complex organic molecule. It’s mentioned in a patent for novel crystalline polymorphs of a similar sodium compound .
Molecular Structure Analysis
The exact molecular structure analysis of this compound is not provided in the available resources. The InChI code provided gives some insight into its structure:1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13 (17 (26)18 (27)16 (24)20 (29)25 (10)15)19 (28)23-7-11-2-3-12 (21)6-14 (11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3, (H,23,28);/q;+1/p-1/t10-,15+;/m1./s1
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources. For detailed properties such as melting point, boiling point, solubility, etc., a specialized chemical properties database or literature would be more appropriate .Scientific Research Applications
Interaction with Proteins
The compound has been studied for its interaction with proteins like bovine serum albumin (BSA). Research showed that the compound causes fluorescence quenching in BSA, indicating a binding interaction. Molecular docking analysis further explored this interaction, revealing a free binding energy release and specifying the binding pocket in the BSA protein (Behera et al., 2021).
Synthesis and Derivatives
The compound is a part of a broader class of chemicals that have been synthesized and characterized for various applications. For instance, the synthesis process of hexahydropyrrolo[1,2-a]pyrazines and hexahydro-2H-pyrido[1,2-a]pyrazines, which are precursors to this compound, has been described. This synthesis involves several steps, including ring construction and alkylation (Branden et al., 1992).
Cytotoxicity Studies
Cytotoxicity is another area of research for derivatives of this compound. Studies on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted to explore their in vitro cytotoxic activity against certain cancer cells (Hassan et al., 2014).
Molecular Solids and Interactions
Research on molecular solids like tetrafluoroterephthalic acid, which forms crystals with a series of N-containing heterocycles including compounds similar to the subject compound, has been explored. This study highlights the role of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O5/c1-11-5-6-31-16-10-25-9-14(18(27)19(30-2)17(25)21(29)26(11)16)20(28)24-8-12-3-4-13(22)7-15(12)23/h3-4,7,9,11,16H,5-6,8,10H2,1-2H3,(H,24,28)/t11-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSMLVZNRGURDI-BZNIZROVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335210-35-9 | |
Record name | (4R,12AS)-N-[(2,4-DIFLUOROPHENYL)METHYL]-3,4,6,8,12,12A-HEXAHYDRO-7-METHOXY-4-METHYL-6,8-DIOXO-2H-PYRIDO[1',2':4,5]PYRAZINO[2,1-B][1,3]OXAZINE-9-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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